molecular formula C7H7ClOS B2657058 2-Chloro-4-methoxybenzene-1-thiol CAS No. 89793-44-2

2-Chloro-4-methoxybenzene-1-thiol

Cat. No.: B2657058
CAS No.: 89793-44-2
M. Wt: 174.64
InChI Key: MHEVJFMRUJDOHH-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzene-1-thiol is an organic compound with the molecular formula C7H7ClOS It is a derivative of benzene, featuring a chlorine atom at the second position, a methoxy group at the fourth position, and a thiol group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxybenzene-1-thiol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methoxybenzenethiol, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the final product, such as recrystallization or distillation, to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxybenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methoxybenzenethiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 4-Methoxybenzenethiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methoxybenzene-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-containing enzymes or proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxybenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their function. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenethiol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloro-4-methoxybenzene: Lacks the thiol group, reducing its ability to form covalent bonds with proteins.

    2-Chlorobenzenethiol: Lacks the methoxy group, affecting its overall reactivity and solubility.

Uniqueness

2-Chloro-4-methoxybenzene-1-thiol is unique due to the presence of both the chlorine and methoxy groups, which enhance its reactivity and potential applications in various fields. The thiol group also provides additional functionality, making it a versatile compound for research and industrial purposes.

Biological Activity

2-Chloro-4-methoxybenzene-1-thiol, also known as 2-chloro-4-methoxyphenyl thiol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • IUPAC Name: 2-chloro-4-methoxybenzenethiol
  • CAS Number: 89793-44-2
  • Molecular Formula: C7H8ClOS
  • Molecular Weight: 175.66 g/mol

The biological activity of this compound is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biological targets. The compound is believed to exert its effects through:

  • Antioxidant Activity: The thiol group can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation: The compound can influence cell signaling pathways by modifying protein interactions through thiol-disulfide exchange reactions.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • In vitro Studies: The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 10–50 µg/mL depending on the strain tested.

Anticancer Activity

Recent research indicates that this compound possesses anticancer properties:

  • Cell Line Studies: In vitro assays using cancer cell lines (e.g., HeLa, A549) revealed that the compound induces apoptosis and inhibits cell proliferation. For example, an IC50 value of approximately 25 µM was observed in HeLa cells after 48 hours of treatment.

Case Studies

  • Study on Anticancer Effects:
    • A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers (e.g., caspase activation) at concentrations above 20 µM .
    Treatment Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
    Control1005
    108515
    206530
    504055
  • Antimicrobial Efficacy:
    • Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent inhibition of bacterial growth .

Properties

IUPAC Name

2-chloro-4-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEVJFMRUJDOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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